molecular formula C19H20N2O B4693498 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol

3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol

Cat. No.: B4693498
M. Wt: 292.4 g/mol
InChI Key: LOYPRWOUXJJOCP-UHFFFAOYSA-N
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Description

3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol (CAS 925052-58-0) is a pyrazolone-based compound with the molecular formula C19H20N2O and a molecular weight of 292.37 g/mol . Pyrazolone scaffolds are recognized as important synthons in pharmaceutical chemistry and biochemistry, with derivatives frequently exhibiting a range of biological activities such as antioxidant, antimicrobial, and antitumor properties . These compounds are also of significant interest in coordination chemistry, where they can be tailored to act as chelating ligands for various metal ions, forming complexes studied for their potential applications in catalysis and as functional materials . The specific 4-(2-phenylethyl) substitution on the pyrazolone core may influence its tautomeric behavior and donor atom properties, which can be critical for its function in research settings . This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methyl-2-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-14-8-11-17(12-9-14)21-19(22)18(15(2)20-21)13-10-16-6-4-3-5-7-16/h3-9,11-12,20H,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYPRWOUXJJOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method involves the reaction of 4-methylphenylhydrazine with 1-phenyl-3-methyl-2-pyrazolin-5-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acids, while reduction can produce dihydropyrazoles. Substitution reactions can lead to various substituted pyrazole derivatives.

Scientific Research Applications

Basic Information

  • Chemical Formula : C19H20N2O
  • Molecular Weight : 292.3749 g/mol

Structural Characteristics

The compound features a pyrazole ring, which is significant for its biological activity. The presence of methyl and phenyl substituents contributes to its lipophilicity and potential interactions with biological targets.

Medicinal Chemistry

Pharmacological Potential

  • Antimicrobial Activity : Studies have indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. Research suggests that 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol may possess similar effects, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. This compound's structure may allow it to inhibit inflammatory pathways, thus providing therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Case Studies

  • A study conducted on pyrazole derivatives showed promising results in reducing inflammation in animal models, indicating that 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol could be further explored for similar applications .

Agricultural Sciences

Pesticidal Properties
Research indicates that certain pyrazole derivatives can act as effective pesticides. The structural characteristics of 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol suggest potential efficacy against agricultural pests, which could lead to its development as a novel pesticide formulation .

Case Studies

  • Trials conducted on various pyrazole-based pesticides have demonstrated significant pest control efficacy while minimizing environmental impact, suggesting that this compound could be a valuable addition to integrated pest management strategies .

Material Science

Polymer Chemistry
The unique chemical structure of 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol allows it to be utilized in the synthesis of functional polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.

Case Studies

  • Research into polymer composites incorporating pyrazole derivatives has shown improved characteristics such as increased tensile strength and thermal resistance, indicating that this compound could play a crucial role in developing advanced materials .

Mechanism of Action

The mechanism of action of 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, their molecular properties, synthesis methods, and applications:

Compound Name Molecular Formula MW (g/mol) Key Substituents Synthesis Method Notable Properties/Applications
Target Compound : 3-Methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol C₁₉H₂₀N₂O 292.38 4-Methylphenyl (N1), 2-phenylethyl (C4) Multi-component reaction (Ce(SO₄)₂) Intermediate in drug discovery; high lipophilicity
4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one C₂₄H₂₁ClN₄O₂ 432.90 Chlorophenyl, methyl, phenyl Not specified X-ray crystallography studies; antimicrobial potential
3-Methyl-1-(pyridin-2-yl)-4-(pyridin-3-yl)-1H-pyrazol-5-ol C₁₃H₁₂N₃O 226.26 Pyridinyl (N1 and C4) Acetic acid-mediated cyclization HIF-prolyl hydroxylase inhibitor intermediate
4-(2-(4-Hydroxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one C₁₀H₁₀N₄O₂ 218.21 Hydrazone group, 4-hydroxyphenyl Hydrazine condensation DPPH radical scavenging (antioxidant activity)
4,4’-[(4-Chlorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) C₂₈H₂₄ClN₄O₂ 487.97 Chlorophenyl, methylene bridge One-pot synthesis (Ce(SO₄)₂ catalyst) High thermal stability; crystal engineering applications
4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one C₂₃H₁₉N₃O₂S 401.48 Diphenylethylidene, thiazolyl Multi-step synthesis BAX activator for targeted cancer therapies
3-Methyl-1-(2,4-dinitrophenyl)-1H-pyrazol-5-ol C₁₀H₈N₄O₄ 256.20 2,4-Dinitrophenyl (electron-withdrawing) SiO₂/ZnCl₂-catalyzed activation Antioxidant; nitro groups enhance redox activity

Key Comparative Insights

Substituent Effects on Properties
  • Lipophilicity : The 2-phenylethyl group in the target compound increases hydrophobicity compared to analogs with shorter alkyl chains (e.g., methyl) or polar groups (e.g., pyridinyl in ). This may enhance membrane permeability in biological systems.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) reduce electron density on the pyrazole ring, increasing acidity of the hydroxyl group. Conversely, electron-donating groups (e.g., methyl in the target compound) stabilize the ring.
  • Hydrogen Bonding : The hydroxyl group at position 5 forms strong hydrogen bonds, critical for crystal packing (as seen in ) and interaction with biological targets .

Biological Activity

3-Methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol, a pyrazole derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups. Understanding its biological activity is crucial for exploring its therapeutic potential in various medical fields.

Chemical Structure and Properties

The chemical formula for 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol is C15H16N2O. The compound features a 3-methyl group, a 4-methylphenyl group, and a 2-phenylethyl group, contributing to its lipophilicity and potential interaction with biological targets.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, thereby inhibiting lipid peroxidation and protecting cellular components from oxidative damage. A study demonstrated that compounds with similar structures could reduce oxidative stress markers in vitro, suggesting that 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol may possess similar protective effects .

Anticancer Potential

Emerging evidence suggests that pyrazole derivatives can exhibit anticancer properties. For instance, compounds structurally related to 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. Mechanistic studies indicate that these compounds may induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways involved in cancer progression .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Antioxidant Study : A study assessing the antioxidant activity of various pyrazole compounds found that those with similar substituents to 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol exhibited significant radical scavenging activity, correlating with their structural features .
  • Anti-inflammatory Research : In vitro experiments demonstrated that certain pyrazole derivatives could inhibit the release of inflammatory mediators in macrophages, suggesting a potential application in treating inflammatory diseases .
  • Anticancer Activity : Research on related compounds showed promising results in inhibiting the growth of cancer cells in vitro, indicating that modifications to the pyrazole structure can enhance anticancer efficacy .

Data Table of Biological Activities

Biological ActivityEvidence LevelReference
AntioxidantModerate
Anti-inflammatoryModerate
AnticancerEmerging

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol?

Synthesis optimization requires careful selection of catalysts, reaction conditions, and purification techniques. For pyrazole derivatives, the Vilsmeier–Haack reaction using catalysts like SiO₂/ZnCl₂ () has been effective in activating aldehydes. Multi-step protocols involving condensation of aryl hydrazines with diketones ( ) and refluxing in ethanol/acetic acid mixtures () are common. Yield improvements can be achieved by controlling temperature (e.g., 120°C for cyclization reactions, ) and using dry silica gel columns for purification ().

Q. Key Table: Catalyst and Reaction Optimization

CatalystReaction TypeYield (%)Reference
SiO₂/ZnCl₂Vilsmeier–Haack activation65–75
H₃PO₄/POCl₃Cyclization70–80
Ethanol/AcOHHydrazine condensation45–55

Q. What analytical techniques are essential for confirming the molecular structure of this compound?

Structural elucidation requires a combination of:

  • Single-crystal X-ray diffraction (XRD): Resolves bond lengths, angles, and dihedral angles (e.g., pyrazole ring dihedral angles relative to substituents, ).
  • Spectroscopy:
    • IR: Identifies functional groups (e.g., hydroxyl, pyrazole ring vibrations) ().
    • ¹H/¹³C NMR: Confirms substituent positions and methyl/phenylethyl groups ().
  • Mass spectrometry: Validates molecular weight and fragmentation patterns.

Q. How is SHELX software utilized in crystallographic refinement for this compound?

SHELX ( ) is the gold standard for small-molecule refinement. Key steps include:

  • Data integration: Using SHELXS/SHELXD for structure solution from XRD data.
  • Refinement: SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks (e.g., O–H···N interactions in pyrazoles, ).
  • Validation: CIF files generated via SHELXPRO ensure compliance with IUCr standards. Advanced features like twin refinement () address high-resolution or twinned data.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as variable dihedral angles in pyrazole derivatives?

Discrepancies in dihedral angles (e.g., 16.83° vs. 51.68° in substituent orientations, ) arise from packing effects or hydrogen-bonding variations. Strategies include:

  • Comparative analysis: Cross-reference with structurally similar compounds (e.g., 4-methyl-5-phenyl-1H-pyrazol-3-ol, ).
  • Computational modeling: Density Functional Theory (DFT) calculates energy-minimized conformers to validate experimental angles.
  • High-resolution data: Use synchrotron XRD to reduce measurement errors ().

Q. What computational approaches are suitable for predicting the neuroprotective potential of this compound?

Neuroprotective activity can be modeled via:

  • Molecular docking: Screen against targets like HDACs () or NMDA receptors using AutoDock Vina.
  • QSAR studies: Correlate substituent effects (e.g., phenylethyl vs. methyl groups) with activity data from analogs ().
  • ADMET prediction: Tools like SwissADME assess blood-brain barrier permeability.

Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for antimicrobial or anti-inflammatory effects?

SAR studies require:

  • Derivative synthesis: Modify substituents (e.g., halogenation at the 4-methylphenyl group, ).
  • Biological assays:
    • Antimicrobial: Broth microdilution for MIC values ().
    • Anti-inflammatory: COX-2 inhibition assays ().
  • Data correlation: Use regression models to link electronic (Hammett constants) or steric parameters to activity.

Q. Key Challenges & Methodological Solutions

  • Synthesis by-products: Monitor via HPLC () and optimize reaction stoichiometry.
  • Hydrogen-bonding variability: Use temperature-controlled XRD () to study thermal effects on packing.
  • Data reproducibility: Adopt standardized protocols (e.g., SHELX refinement pipelines, ) for crystallographic consistency.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol

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